Cas no 858516-23-1 (4-Bromo-N-(p-tolyl)aniline)

4-Bromo-N-(p-tolyl)aniline structure
4-Bromo-N-(p-tolyl)aniline structure
Product Name:4-Bromo-N-(p-tolyl)aniline
Numero CAS:858516-23-1
MF:C13H12BrN
MW:262.145082473755
CID:69038
PubChem ID:11959048
Update Time:2025-09-28

4-Bromo-N-(p-tolyl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-N-(p-tolyl)aniline
    • N-(4-bromophenyl)-4-methylaniline
    • 4-Bromo-N-(4-methylphenyl)benzenamine
    • (4-Bromophenyl)-p-tolylamine
    • 4-Bromo-N-(4-methylphenyl)benzenamine (ACI)
    • 4-Bromo-N-(4-methylphenyl)aniline
    • (4-Bromo-phenyl)-p-tolyl-amine
    • AKOS015915441
    • SCHEMBL4873588
    • DTXSID40474766
    • MFCD09966039
    • 858516-23-1
    • DA-02173
    • F72138
    • MDL: MFCD09966039
    • Inchi: 1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3
    • Chiave InChI: BGBUEPYWYDNJQN-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(NC2C=CC(C)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 261.01500
  • Massa monoisotopica: 261.01531g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.394
  • Punto di ebollizione: 359.449 °C at 760 mmHg
  • Punto di infiammabilità: 359.449 °C at 760 mmHg
  • Indice di rifrazione: 1.645
  • PSA: 12.03000
  • LogP: 4.57410

4-Bromo-N-(p-tolyl)aniline Dati doganali

  • CODICE SA:2921440000
  • Dati doganali:

    Codice doganale cinese:

    2921440000

    Panoramica:

    292144000. Difenilammina e suoi derivati e loro sali. IVA: 17,0%. Tasso di rimborso delle tasse: 17,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    292144000. difenilammina e suoi derivati; i loro sali. IVA:17,0%. Tasso di sconto fiscale:17,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

4-Bromo-N-(p-tolyl)aniline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019138888-500g
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
500g
$749.00 2023-08-31
eNovation Chemicals LLC
Y1265169-250mg
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
250mg
$110 2024-06-07
eNovation Chemicals LLC
Y1265169-1g
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
1g
$175 2024-06-07
eNovation Chemicals LLC
Y1265169-5g
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
5g
$540 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715899-100mg
4-Bromo-N-(4-methylphenyl)benzenamine
858516-23-1 98%
100mg
¥443.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715899-1g
4-Bromo-N-(4-methylphenyl)benzenamine
858516-23-1 98%
1g
¥1791.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715899-5g
4-Bromo-N-(4-methylphenyl)benzenamine
858516-23-1 98%
5g
¥5849.00 2024-07-28
Ambeed
A856400-100mg
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
100mg
$53.0 2025-04-16
Ambeed
A856400-250mg
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
250mg
$75.0 2025-04-16
Ambeed
A856400-1g
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
1g
$196.0 2025-04-16

4-Bromo-N-(p-tolyl)aniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Riferimento
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  8 h, rt
Riferimento
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2113670-81-6 Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Sulfonato-diketimine Copper(II) Complexes: Synthesis and Application as Catalysts in Chan-Evans-Lam Couplings
Hardouin Duparc, Valerie; et al, Organometallics, 2017, 36(16), 3053-3060

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP ;  15 min, 80 - 90 °C
1.2 1 h, 80 - 90 °C
Riferimento
Palladium-catalyzed selective amination of haloaromatics on KF-alumina surface
Basu, Basudeb; et al, Synlett, 2005, (8), 1275-1278

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  24 h, rt
Riferimento
Base-assisted, copper-catalyzed N-arylation of (benz)imidazoles and amines with diarylborinic acids
Guan, Changwei; et al, Tetrahedron, 2017, 73(49), 6906-6913

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Copper diacetate monohydrate ,  Tetramethylguanidinium acetate ;  8 h, 60 - 65 °C
Riferimento
Copper Catalyzed N-Arylation of Amines in Ionic Liquid Using 1-Aryltriazenes as Aryl Surrogates
Kim, Kang M.; et al, ChemistrySelect, 2021, 6(11), 2709-2715

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C; 15 min, 0 - 5 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 0 - 5 °C
2.1 Catalysts: Copper diacetate monohydrate ,  Tetramethylguanidinium acetate ;  8 h, 60 - 65 °C
Riferimento
Copper Catalyzed N-Arylation of Amines in Ionic Liquid Using 1-Aryltriazenes as Aryl Surrogates
Kim, Kang M.; et al, ChemistrySelect, 2021, 6(11), 2709-2715

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  10 h, rt
Riferimento
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Cupric acetate Solvents: Toluene ;  5 min, rt
1.2 Reagents: Trimethylamine oxide ;  20 h, rt
Riferimento
Aryl triolborates: Novel reagent for copper-catalyzed N-arylation of amines, anilines, and imidazoles
Yu, Xiao-Qiang; et al, Chemistry - An Asian Journal, 2008, 3(8-9), 1517-1522

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: 2-Phenyl-1,3,2-dioxaborinane ,  Tripotassium phosphate Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ;  24 h, 115 °C
Riferimento
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald-Hartwig-Type Amination toward Bioactivity Assay
Dhital, Raghu N.; et al, ACS Omega, 2022, 7(28), 24184-24189

Metodo di produzione 11

Condizioni di reazione
Riferimento
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Silica Catalysts: Cuprous iodide ;  20 min
Riferimento
Mechanically Induced N-arylation of Amines with Diaryliodonium Salts
Jiang, Jun; et al, ChemistrySelect, 2020, 5(2), 542-548

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Trimethylsilyl-terminated polymethylsiloxane Catalysts: Aniline ,  Molybdenum ,  Basolite Z 1200 Solvents: Toluene ;  12 h, 120 °C
Riferimento
Highly dispersed, subnano Mo-catalyzed reductive C-N coupling of aryl boric acids and aromatic nitro compounds
Zhu, Yanfang; et al, Tetrahedron, 2023, 139,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triethyl phosphite ,  Tetrabutylammonium tetrafluoroborate Solvents: Formic acid ,  Acetonitrile ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 h, rt
Riferimento
Electrochemical Reductive Arylation of Nitroarenes with Arylboronic Acids
Wang, Dan; et al, ChemSusChem, 2021, 14(24), 5399-5404

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ;  16 h, 40 bar, 100 °C
Riferimento
Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis
Chandrashekhar, Vishwas G. ; et al, Science (Washington, 2022, 376(6600), 1433-1441

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]bis(triphenyl phosphite-κP)nickel Solvents: Toluene ;  22 h, 60 °C; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, cooled
Riferimento
Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactions
Kampmann, Sven S.; et al, Advanced Synthesis & Catalysis, 2014, 356(9), 1967-1973

4-Bromo-N-(p-tolyl)aniline Raw materials

4-Bromo-N-(p-tolyl)aniline Preparation Products

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso